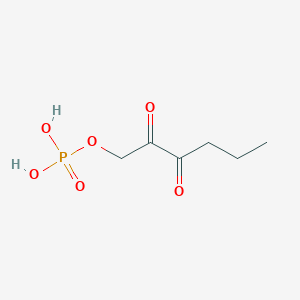
Racecadotrilo Desacetilado
Descripción general
Descripción
Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate, also known as Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate, is a useful research compound. Its molecular formula is C19H21NO3S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tratamiento de la Diarrea Aguda en Niños
El Racecadotrilo Desacetilado es reconocido por su eficacia en el tratamiento de la diarrea aguda en niños. Actúa como un agente antisecretor, previniendo la depleción de líquidos y electrolitos del intestino sin afectar la motilidad intestinal . Esta aplicación es significativa porque ofrece una forma segura y efectiva de controlar la diarrea, que es una causa principal de morbilidad en las poblaciones pediátricas.
Películas Orodispersables para Uso Pediátrico
El desarrollo de películas oro-dispersables (ODF) que contienen this compound es un enfoque novedoso para la medicación pediátrica . Estas películas se desintegran rápidamente al entrar en contacto con la saliva, liberando el fármaco para su absorción por la mucosa oral o su absorción intragástrica después de la deglución. Esta forma de medicación es particularmente beneficiosa para los niños que tienen dificultades para tragar píldoras o comprimidos.
Estudios de Farmacocinética
Los estudios de farmacocinética del this compound son esenciales para comprender su absorción, distribución, metabolismo y excreción. Las investigaciones han demostrado que las ODF de racecadotrilo optimizadas son bioequivalentes al producto comercial Hidrasec en perros Beagle, lo que indica un potencial para efectos similares en los humanos .
Compatibilidad con Polímeros Formadoras de Película
Las investigaciones sobre la compatibilidad del this compound con diferentes polímeros formadores de película son cruciales para el desarrollo de sistemas de administración de fármacos efectivos . Esta investigación garantiza que el fármaco permanezca estable y seguro cuando se formule en ODF o en otras plataformas novedosas de administración de fármacos.
Evaluaciones de Seguridad y Tolerabilidad
La investigación continua sobre la seguridad y tolerabilidad del this compound es vital, especialmente en poblaciones vulnerables como los niños. Los estudios han demostrado que es bien tolerado, sin diferencias significativas en los eventos adversos en comparación con el placebo .
Mecanismo De Acción
Target of Action
Deacetyl Racecadotril, also known as Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate or 2TPS4YR8V8, primarily targets the enzyme neutral endopeptidase (NEP) . NEP is responsible for the breakdown of enkephalins and atrial natriuretic peptide (ANP), which are important for various physiological processes .
Mode of Action
Deacetyl Racecadotril acts as an anti-secretory enkephalinase inhibitor . It inhibits the action of NEP, thereby increasing the exposure to NEP substrates including enkephalins and ANP . This inhibition reduces the secretion of water and electrolytes from the gut without affecting intestinal motility .
Biochemical Pathways
The inhibition of NEP by Deacetyl Racecadotril leads to an increase in the levels of enkephalins and ANP . This results in a decrease in the pathological secretion from the gut, which is a primary pathophysiological mechanism underlying acute diarrhea .
Pharmacokinetics
It is known that upon oral administration, deacetyl racecadotril is rapidly and effectively converted into the active metabolite thiorphan .
Result of Action
The primary molecular effect of Deacetyl Racecadotril is the inhibition of NEP, leading to increased levels of enkephalins and ANP . This results in a reduction of fluid and electrolyte secretion from the gut, effectively treating symptoms of acute diarrhea . In clinical trials, Deacetyl Racecadotril has been shown to be more effective than placebo in reducing the duration of illness and stool output in children with acute diarrhea .
Action Environment
It is known that the drug is well-tolerated and safe, with a tolerability profile similar to that of placebo
Análisis Bioquímico
Biochemical Properties
Deacetyl Racecadotril is an inhibitor of the enzyme neutral endopeptidase (NEP), thereby increasing exposure to NEP substrates including enkephalins and atrial natriuretic peptide (ANP) . It is rapidly and effectively converted into the active metabolite thiorphan, which does not cross the blood-brain-barrier .
Cellular Effects
Deacetyl Racecadotril has been shown to be effective in various forms of acute diarrhea by inhibiting pathologic (but not basal) secretion from the gut without changing gastrointestinal transit time or motility . This includes studies in both adults and children . In direct comparative studies with loperamide in adults and children, Deacetyl Racecadotril was at least as effective but exhibited fewer adverse events in most studies, particularly less rebound constipation .
Molecular Mechanism
Deacetyl Racecadotril, via its active metabolite thiorphan, exerts its effects at the molecular level by inhibiting the enzyme neutral endopeptidase (NEP), thereby increasing exposure to NEP substrates . This leads to a reduction in the secretion of water and electrolytes into the intestine .
Temporal Effects in Laboratory Settings
In laboratory settings, Deacetyl Racecadotril has shown consistent effectiveness over time in treating acute diarrhea . It has been found to reduce the time to cure from 106.2 hours to 78.2 hours .
Dosage Effects in Animal Models
In animal models, Deacetyl Racecadotril has shown to be effective in reducing the duration of illness and stool output . The overall quality of the evidence is limited due to sparse data, heterogeneity, and risk of bias .
Metabolic Pathways
The metabolic pathways of Deacetyl Racecadotril involve its conversion into the active metabolite thiorphan
Transport and Distribution
It is known that upon oral administration, Deacetyl Racecadotril is rapidly and effectively converted into the active metabolite thiorphan .
Subcellular Localization
It is known that the active metabolite thiorphan does not cross the blood-brain-barrier , suggesting that its effects are localized outside the central nervous system.
Propiedades
IUPAC Name |
benzyl 2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c21-18(23-13-16-9-5-2-6-10-16)12-20-19(22)17(14-24)11-15-7-3-1-4-8-15/h1-10,17,24H,11-14H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFABBWTUJCBFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81110-69-2 | |
| Record name | Deacetyl racecadotril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081110692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEACETYL RACECADOTRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TPS4YR8V8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B124096.png)










